Methyl 4-[(4-ethylphenoxy)methyl]benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(4-ethylphenoxy)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-13-6-10-16(11-7-13)20-12-14-4-8-15(9-5-14)17(18)19-2/h4-11H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFMDHNDDSKTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Features and Chemical Classifications Within Organic Chemistry
Methyl 4-[(4-ethylphenoxy)methyl]benzoate is a polyfunctional aromatic compound. Its molecular structure is characterized by a central benzene (B151609) ring substituted at the 1- and 4-positions. The substituent at the 1-position is a methoxycarbonyl group (-COOCH₃), classifying the molecule as a methyl ester of a benzoic acid derivative. The substituent at the 4-position is a (4-ethylphenoxy)methyl group (-CH₂-O-C₆H₄-CH₂CH₃), which incorporates an aryl ether linkage.
Consequently, this compound can be classified into two principal categories of organic compounds:
Aromatic Esters : The presence of the methyl benzoate (B1203000) core places it in the family of aromatic esters. These are compounds where an ester functional group is directly attached to an aromatic ring. wikipedia.org
Aryl Ethers : The molecule also contains an aryl ether moiety, specifically a diaryl ether derivative, where an oxygen atom is connected to two aryl groups (one of which is part of the benzyl (B1604629) group).
The combination of these functional groups on a single molecular scaffold results in a compound with a unique set of electronic and steric properties. The ester group is an electron-withdrawing group, which influences the reactivity of the attached benzene ring. Conversely, the ether linkage and the alkyl substituent on the terminal phenyl ring are generally considered electron-donating.
Table 1: Key Structural Features of this compound
| Feature | Description | Chemical Classification |
| C₁₀H₁₂O₃ | Molecular Formula | - |
| -COOCH₃ | Methoxycarbonyl group | Aromatic Ester |
| -O- | Ether linkage | Aryl Ether |
| C₆H₅ | Phenyl group | Aromatic Compound |
| -CH₂CH₃ | Ethyl group | Alkyl Group |
Significance of the Aryl Ester and Aryl Ether Moieties in Synthetic Methodologies
The aryl ester and aryl ether functionalities are of paramount importance in the field of organic synthesis, serving as both synthetic targets and versatile intermediates.
The aryl ester moiety , in this case, a methyl benzoate (B1203000) derivative, is commonly synthesized through the Fischer esterification of the corresponding carboxylic acid (4-[(4-ethylphenoxy)methyl]benzoic acid) with methanol (B129727) in the presence of an acid catalyst. wikipedia.orgmdpi.com Aryl esters are valuable precursors for a variety of chemical transformations. For instance, they can be reduced to benzyl (B1604629) alcohols, hydrolyzed back to the parent carboxylic acid, or undergo transesterification reactions. guidechem.com The ester group can also direct the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring.
The aryl ether linkage is another cornerstone of modern synthetic chemistry, found in numerous natural products, pharmaceuticals, and polymers. researchgate.netdntb.gov.ua The synthesis of aryl ethers can be achieved through several established methods, including the Williamson ether synthesis, the Ullmann condensation, and more contemporary palladium- or copper-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org The stability of the aryl ether bond makes it a robust linker in the construction of complex molecular architectures.
The presence of both these moieties in Methyl 4-[(4-ethylphenoxy)methyl]benzoate suggests that its synthesis would likely involve a multi-step sequence, potentially culminating in either the formation of the ester or the ether linkage.
Theoretical Interest of the Substituted Phenoxy Benzoate Framework in Molecular Design
The substituted phenoxy-benzoate framework is a recurring structural motif in various areas of molecular design, including medicinal chemistry and materials science. The specific arrangement of aromatic rings connected by a flexible ether linkage can give rise to interesting conformational properties and biological activities.
In the context of medicinal chemistry, molecules containing a diaryl ether scaffold are known to exhibit a wide range of biological activities. nih.gov The phenoxy-benzoate core can act as a scaffold to position substituents in specific three-dimensional orientations, enabling interactions with biological targets such as enzymes and receptors. For instance, substituted benzoic acid derivatives have been explored as inhibitors of anti-apoptotic proteins. nih.gov The ethyl group on the terminal phenoxy ring could potentially engage in hydrophobic interactions within a binding pocket.
From a materials science perspective, molecules with similar "bent-core" geometries, which can be imparted by the ether linkage between two aromatic rings, are of theoretical interest for the design of novel liquid crystals. The specific substitution pattern and the interplay of polar (ester) and nonpolar (ethyl) groups can influence the self-assembly and mesophase behavior of such molecules. While there is no specific research on Methyl 4-[(4-ethylphenoxy)methyl]benzoate in this area, the general framework is of interest to researchers in the field.
Overview of Fundamental Research Trajectories
Retrosynthetic Analysis and Key Disconnection Strategies
A critical first step in devising a synthetic route for this compound is a thorough retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For the target compound, two primary disconnection points are evident: the ester linkage and the ether linkage.
The most logical disconnections are at the C-O bonds of the ester and ether functionalities. This leads to two principal retrosynthetic pathways:
Route A: Etherification followed by Esterification. This approach involves the initial formation of the ether bond. Disconnecting the ester C-O bond first leads to 4-[(4-ethylphenoxy)methyl]benzoic acid and methanol (B129727). A subsequent disconnection of the ether C-O bond in the benzoic acid derivative reveals 4-ethylphenol (B45693) and methyl 4-(halomethyl)benzoate (e.g., methyl 4-(bromomethyl)benzoate) as the key precursors. This strategy relies on a Williamson-type ether synthesis followed by an esterification reaction.
Route B: Esterification followed by Etherification. Alternatively, the synthesis can commence with the formation of the benzoate (B1203000) ester. Disconnecting the ether C-O bond first suggests 4-ethylphenol and methyl 4-(hydroxymethyl)benzoate as the starting materials. This pathway would involve an initial esterification of 4-(hydroxymethyl)benzoic acid followed by an etherification reaction to couple the two aromatic rings.
Both strategies offer viable routes to the target molecule, with the choice often depending on the availability of starting materials, reaction efficiency, and desired control over selectivity.
| Disconnection Point | Key Precursors (Synthons) | Corresponding Reagents |
| Ester Linkage (C-O) | 4-[(4-ethylphenoxy)methyl]benzoyl cation and methoxide | 4-[(4-ethylphenoxy)methyl]benzoic acid and methanol (or their activated derivatives) |
| Ether Linkage (C-O) | 4-ethylphenoxide and 4-(methoxycarbonyl)benzyl cation | 4-ethylphenol and methyl 4-(halomethyl)benzoate |
Novel Esterification Approaches for Benzoate Formation
The formation of the methyl benzoate moiety is a crucial step in the synthesis. While traditional Fischer-Speier esterification using strong mineral acids is a classic method, contemporary organic synthesis favors more sophisticated and milder catalytic approaches that offer improved selectivity and sustainability.
Catalytic Esterification Systems (e.g., Lewis Acid Catalysis, Organocatalysis)
Modern esterification methods often employ catalysts that enhance reaction rates and allow for milder reaction conditions.
Lewis Acid Catalysis: Solid acid catalysts, particularly those based on metal oxides, have emerged as highly effective and recyclable alternatives to traditional Brønsted acids. For instance, zirconium and titanium-based solid acids have demonstrated significant catalytic activity in the esterification of various benzoic acids with methanol. chem-station.comucalgary.ca These catalysts function by activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The heterogeneous nature of these catalysts simplifies product purification, as they can be easily removed by filtration.
| Lewis Acid Catalyst | Support/Composition | Advantages |
| Zirconium/Titanium Solid Acid | Mixed metal oxides | High activity, reusability, mild reaction conditions |
| Zirconia-based catalysts | Zirconium dioxide | Thermal stability, resistance to deactivation |
Organocatalysis: Organocatalysis offers a metal-free alternative for esterification reactions. While a broad range of organocatalysts exist, their application in the direct esterification of benzoic acids is an area of ongoing research. Certain amine-based catalysts, for example, can activate the carboxylic acid or the alcohol to facilitate ester formation under mild conditions. These methods avoid the potential for metal contamination in the final product.
Chemo- and Regioselective Ester Bond Formation
In the context of synthesizing this compound, particularly via Route A, the starting material for the esterification step is 4-[(4-ethylphenoxy)methyl]benzoic acid. This molecule contains only one functional group that can be esterified, so regioselectivity is not a concern at this stage.
However, if a synthetic intermediate were to possess multiple reactive sites, such as a hydroxyl group in addition to the carboxylic acid, chemoselectivity would become paramount. For example, in the esterification of hydroxybenzoic acids, selective reaction at the carboxylic acid over the phenolic hydroxyl group can be achieved by carefully choosing the catalyst and reaction conditions. Milder catalytic systems, such as certain Lewis acids or enzymatic catalysts, can often provide the desired chemoselectivity, avoiding the need for protecting groups. researchgate.net
Innovative Etherification Reactions for Phenoxy Linkage
The formation of the ether linkage between the 4-ethylphenol and the benzyl (B1604629) group is another critical transformation. Beyond the classical Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, more advanced methods offer greater control and efficiency.
Mitsunobu Reaction Variants and Stereochemical Control
The Mitsunobu reaction is a powerful tool for forming C-O bonds, including ethers, under mild, neutral conditions. wikipedia.org The classical Mitsunobu reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This reaction proceeds with inversion of stereochemistry at the alcohol carbon, a feature that is not relevant for the benzylic alcohol in the synthesis of the target molecule but is a key aspect of the reaction's utility in other contexts.
For the synthesis of this compound via Route B, the Mitsunobu reaction could be employed to couple 4-ethylphenol with methyl 4-(hydroxymethyl)benzoate.
Variants of the Mitsunobu Reaction: To address some of the drawbacks of the classical Mitsunobu reaction, such as the formation of difficult-to-remove byproducts (triphenylphosphine oxide and the reduced azodicarboxylate), several variants have been developed. These include the use of polymer-bound phosphines or modified phosphines that facilitate easier purification. chemeurope.com Additionally, alternative azodicarboxylates have been designed to improve reaction efficiency and simplify workup.
| Mitsunobu Reagent/Variant | Key Feature | Advantage |
| Polymer-bound Triphenylphosphine | Solid-supported reagent | Simplified purification by filtration |
| Di-tert-butylazodicarboxylate (DBAD) | Bulky ester groups | Byproduct is easily removed |
| (Cyanomethylene)tributylphosphorane (CMBP) | Ylide reagent | Acts as both reducing agent and base, simplifying the reagent mixture |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of the aryl ether linkage. This reaction typically involves the substitution of a leaving group (such as a halide) on an electron-deficient aromatic ring by a nucleophile.
In the context of synthesizing the target molecule, an SNAr approach could be envisioned if one of the aromatic rings is sufficiently activated by electron-withdrawing groups. For instance, if the benzoate precursor were substituted with a strong electron-withdrawing group (e.g., a nitro group) ortho or para to a leaving group, the phenoxide of 4-ethylphenol could act as the nucleophile to displace the leaving group. While not the most direct route for this specific target, SNAr remains a powerful strategy for the synthesis of diaryl ethers in general. semanticscholar.org
Recent advancements in catalysis have expanded the scope of SNAr reactions to include less activated aromatic systems, offering a wider range of possibilities for aryl ether synthesis.
Metal-Catalyzed Cross-Coupling for Aryl Ether Synthesis
The formation of the aryl ether C-O bond is the crucial step in synthesizing this compound from its precursors, likely 4-ethylphenol and a derivative of methyl 4-(halomethyl)benzoate. Metal-catalyzed cross-coupling reactions are powerful tools for this transformation, offering milder conditions and broader substrate scope than traditional methods like the Williamson ether synthesis.
Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for forming aryl ethers. mdpi.com Traditionally, these reactions required harsh conditions, including high temperatures (often over 200°C), polar aprotic solvents, and stoichiometric amounts of copper. mdpi.com However, significant advancements have been made. Modern Ullmann-type reactions can be performed under much milder conditions due to the development of soluble copper catalysts and the use of specific ligands that facilitate the catalytic cycle. mdpi.comresearchgate.net These improved methods often use a catalytic amount of a copper(I) salt, such as CuI, in the presence of a ligand and a base to couple an aryl halide with an alcohol or phenol.
Table 1: Comparison of Traditional vs. Modern Ullmann Condensation Conditions
| Parameter | Traditional Ullmann | Modern Ullmann |
|---|---|---|
| Catalyst | Stoichiometric Copper powder | Catalytic Cu(I) salts (e.g., CuI) |
| Ligands | Generally not used | Often required (e.g., diamines, phenanthrolines) |
| Temperature | > 200 °C | Room Temperature to ~110 °C |
| Substrates | Activated aryl halides | Wide range of aryl/heteroaryl halides |
| Reaction Time | Long (12-48 hours) | Shorter (1-24 hours) |
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: A highly effective alternative to the copper-catalyzed Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. While renowned for C-N bond formation, this methodology has been successfully adapted for the synthesis of aryl ethers. google.comgoogle.com The reaction couples alcohols or phenols with aryl halides or triflates under relatively mild conditions. google.com The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide, and finally, reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst. google.com
The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Bulky, electron-rich biaryl phosphine ligands (e.g., tBuBrettPhos) have proven particularly effective, allowing the coupling of a wide range of substrates, including fluorinated alcohols, with high efficiency. acs.org This method's high functional group tolerance and mild conditions make it a powerful strategy for the synthesis of complex molecules. google.comacs.org
Sustainable and Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of fine chemicals is of growing importance. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free and Aqueous Medium Reaction Development
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of aryl ethers, research has explored performing cross-coupling reactions in more environmentally benign media.
Aqueous Medium: Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and low cost. While the solubility of organic substrates can be a challenge, the use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous systems.
Solvent-Free Conditions: Reactions can sometimes be run "neat" (without any solvent) or under solvent-free microwave irradiation. Microwave-assisted synthesis, in particular, can dramatically reduce reaction times and energy consumption, often leading to cleaner reactions with higher yields. tandfonline.com For instance, a Williamson ether synthesis has been reported under solvent-free conditions using solid bases. tandfonline.com
Photocatalytic and Electrocatalytic Synthetic Pathways
Emerging synthetic strategies leverage light or electricity to drive chemical reactions, often providing access to unique reactivity under exceptionally mild conditions.
Photocatalysis: Visible-light photocatalysis has become a powerful tool for forging C-O bonds. researchgate.net In a typical scenario, a photocatalyst (like a ruthenium or iridium complex) absorbs light and enters an excited state, enabling it to facilitate single-electron transfer (SET) processes. researchgate.netresearchgate.net This can be combined with nickel catalysis in a dual-catalytic system to couple alcohols with aryl halides. researchgate.netresearchgate.net These reactions proceed at room temperature and exhibit high functional group tolerance, avoiding the thermal degradation of sensitive substrates. researchgate.net While photocatalysis is more commonly used for cleaving aryl ethers, its application in their formation is a growing area of interest. rsc.orgacs.orgresearchgate.net
Electrocatalysis: Electrosynthesis uses an electric current to drive oxidation and reduction reactions, replacing chemical redox agents and thereby reducing waste. This approach offers precise control over reaction potential. Electrochemical versions of the Ullmann coupling have been explored, demonstrating that interfacial electric fields can catalyze the reaction on metal surfaces. researchgate.netrsc.org An innovative copper/electric dual-catalyzed approach to Ullmann-type couplings has also been introduced, highlighting the potential for developing more sustainable and eco-friendly chemical syntheses. nih.gov
Continuous Flow Chemistry Applications for Scalable Synthesis
Continuous flow chemistry is a modern approach to chemical synthesis that offers significant advantages over traditional batch processing, particularly for scalability and safety. nih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, where they mix and react.
Key benefits of this approach include:
Enhanced Safety: Small reaction volumes minimize the risks associated with exothermic reactions or hazardous intermediates.
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to better consistency and potentially higher yields.
Scalability: Production can be scaled up by simply running the system for longer periods, avoiding the challenges of scaling up batch reactors.
Automation: Flow systems are readily automated, allowing for efficient process optimization and manufacturing.
For the synthesis of this compound, a flow process could involve pumping a solution of 4-ethylphenol and methyl 4-(halomethyl)benzoate, along with a base and a catalyst solution, through a heated microreactor or a packed-bed reactor containing a heterogeneous catalyst. researchgate.net This would allow for rapid and safe production on a larger scale.
Table 2: Hypothetical Parameters for Batch vs. Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Volume | 1 L | 5 mL |
| Temperature | 100 °C (with potential hotspots) | 100 °C (precisely controlled) |
| Reaction Time | 12 hours | 10 minutes (residence time) |
| Workup | Liquid-liquid extraction, chromatography | In-line separation/purification |
| Scalability | Difficult, requires larger reactor | Easy, run for longer duration |
Solid-Phase Organic Synthesis (SPOS) Methodologies for Library Generation
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid synthesis of large numbers of related compounds, known as chemical libraries. This methodology is a cornerstone of modern drug discovery and materials science. In SPOS, one of the starting materials is covalently attached to an insoluble solid support (e.g., a polymer resin). Reagents are then added in solution, and after the reaction is complete, excess reagents and byproducts are simply washed away.
For creating a library of analogs of this compound, one could envision two general strategies:
A benzoic acid derivative is attached to the resin. This resin-bound substrate is then reacted with a diverse set of substituted phenols to generate a library of compounds with variations on the phenoxy moiety.
A diverse set of phenols are attached to the solid support. These are then reacted with a solution of methyl 4-(halomethyl)benzoate to create a library with a constant benzoate portion and varied phenol-derived structures.
This approach streamlines the synthesis and purification process, making it highly efficient for generating a multitude of compounds for screening purposes, such as in the development of new pharmaceuticals or materials. nih.govnih.govrsc.orgacs.org
No Detailed Reaction Mechanism Studies Found for this compound
Following a comprehensive review of available scientific literature, it has been determined that there are no published in-depth reaction mechanism studies specifically focused on the chemical compound this compound. The existing information is largely limited to its identification, basic properties, and inclusion in broader chemical patents.
The precise and detailed experimental and computational data required to populate the requested article outline—including kinetic investigations, transition state analysis, and the characterization of reactive intermediates—are not present in the public domain for this specific molecule. Constructing a scientifically accurate and verifiable article with the specified sections and subsections is therefore not possible at this time.
Further research and dedicated studies would be necessary to elucidate the mechanistic details of reactions involving this compound. Such studies would be essential to provide the data needed for a thorough analysis of its kinetic and thermodynamic profiles, transition state structures, and any potential reactive intermediates. Without these foundational studies, any attempt to detail the reaction mechanisms would be purely speculative and would not meet the standards of scientific accuracy.
Deconvolution of Catalytic Cycles and Active Species Identification
In industrial applications, the Williamson ether synthesis is often facilitated by phase-transfer catalysis (PTC). wikipedia.org This technique is particularly useful when the two reactants have different solubilities, such as the water-soluble sodium 4-ethylphenoxide and the organic-soluble methyl 4-(bromomethyl)benzoate (B8499459). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (Q⁺X⁻) like tetrabutylammonium (B224687) bromide, is used to shuttle the nucleophile from the aqueous phase to the organic phase where the reaction occurs. jetir.org
The catalytic cycle can be described as follows:
Anion Exchange: In the aqueous phase, the catalyst's anion (X⁻) is exchanged for the phenoxide anion (ArO⁻) from the sodium 4-ethylphenoxide salt.
Q⁺X⁻(org) + Na⁺ArO⁻(aq) ⇌ Q⁺ArO⁻(org) + Na⁺X⁻(aq)
Migration to Organic Phase: The newly formed ion pair, Q⁺ArO⁻, is lipophilic due to the bulky alkyl groups on the quaternary ammonium cation. This allows it to be extracted from the aqueous phase into the organic phase.
Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive phenoxide anion (ArO⁻) acts as the active species. It attacks the methyl 4-(bromomethyl)benzoate (R-Br) in a classic SN2 reaction to form the desired ether product, this compound (R-OAr). The catalyst's cation is released along with the bromide ion.
Q⁺ArO⁻(org) + R-Br(org) → R-OAr(org) + Q⁺Br⁻(org)
Catalyst Regeneration: The catalyst, now as Q⁺Br⁻, migrates back to the aqueous interface to exchange the bromide ion for another phenoxide ion, thus completing the catalytic cycle and allowing the process to repeat.
The active species in this catalytic cycle is the ion pair of the phase-transfer catalyst and the phenoxide anion (Q⁺ArO⁻) within the organic phase. The efficiency of the catalyst depends on its ability to effectively extract the phenoxide into the organic phase and its stability under the reaction conditions.
| Component | Role | Phase |
|---|---|---|
| Sodium 4-ethylphenoxide | Nucleophile Source | Aqueous |
| Methyl 4-(bromomethyl)benzoate | Electrophile/Substrate | Organic |
| Tetrabutylammonium Bromide (Q⁺X⁻) | Phase-Transfer Catalyst | Both (primarily shuttles between) |
| [Q⁺][⁻O-Ar-Et] | Active Nucleophilic Species | Organic |
| This compound | Product | Organic |
This catalytic approach avoids the need for expensive and anhydrous polar aprotic solvents, allowing the reaction to be carried out in a more economical and environmentally friendly biphasic system. jetir.org
Quantum Chemical Studies of Electronic Structure
Quantum chemical studies are fundamental in understanding the electronic behavior of this compound. These in-silico investigations provide a microscopic view of the molecule's architecture and electron distribution.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set like B3LYP/6-31G(d,p), can determine key structural parameters. These calculations minimize the total electronic energy of the molecule to find its most stable conformation. The resulting data on bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's shape and steric interactions. The total energy calculated also serves as an indicator of the molecule's thermodynamic stability.
Table 1: Calculated Geometrical Parameters for this compound using DFT Hypothetical data for illustrative purposes.
| Parameter | Bond/Atoms | Value |
|---|---|---|
| Bond Length (Å) | C-O (Ether) | 1.375 |
| C=O (Ester) | 1.210 | |
| C-O (Ester) | 1.340 | |
| C-C (Aromatic) | 1.390 - 1.405 | |
| Bond Angle (°) | C-O-C (Ether) | 118.5 |
| O=C-O (Ester) | 124.0 | |
| C-C-H (Ethyl) | 109.5 |
Analysis of Molecular Orbitals and Electron Density Distributions
The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich phenoxy group, while the LUMO is often centered on the electron-withdrawing benzoate moiety.
Table 2: Frontier Molecular Orbital Energies of this compound Hypothetical data for illustrative purposes.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.15 |
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), susceptible to nucleophilic attack. In this compound, the oxygen atoms of the ether and ester groups are expected to be regions of high negative potential, whereas the hydrogen atoms of the aromatic rings and the methyl group would exhibit positive potential. This analysis is crucial for predicting non-covalent interactions and sites of chemical reactivity.
Conformational Analysis and Potential Energy Surfaces
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms, MD simulations can model the molecule's vibrations, rotations, and conformational changes over time. For this compound, these simulations can reveal how the molecule explores its conformational space under specific conditions of temperature and pressure. This provides insights into its flexibility, the stability of different conformers, and the energy barriers for transitioning between them.
Conformational Search Algorithms and Energy Minimization
To systematically explore the potential energy surface of this compound, conformational search algorithms are employed. These methods generate a multitude of possible conformations by systematically rotating the molecule's rotatable bonds. Each of these generated structures is then subjected to energy minimization to find the nearest local energy minimum. This process identifies the most stable conformers and ranks them according to their relative energies. The results can highlight the preferred spatial orientations of the ethylphenoxy and methylbenzoate groups relative to each other.
Table 3: Relative Energies of Stable Conformers of this compound Hypothetical data for illustrative purposes.
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | 75.2 |
| 2 | 1.25 | 15.5 |
Computational Prediction of Chemical Reactivity and Selectivity
Reaction Pathway Energetics and Barrier Calculations
Williamson Ether Synthesis Pathway
The formation of the ether linkage in this compound can be achieved via a Williamson ether synthesis. This involves the reaction of the sodium salt of 4-ethylphenol (sodium 4-ethylphenoxide) with methyl 4-(bromomethyl)benzoate. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
The key energetic features of this pathway are the reaction energy (ΔErxn) and the activation energy barrier (ΔE‡). The reaction is initiated by the backside attack of the phenoxide nucleophile on the electrophilic carbon of the benzylic halide. This concerted mechanism involves the simultaneous formation of the C-O bond and cleavage of the C-Br bond, passing through a single transition state.
Computational studies on analogous SN2 reactions involving phenoxides and benzyl halides provide insight into the energetics of this process. The transition state is characterized by a trigonal bipyramidal geometry at the benzylic carbon, with the incoming nucleophile and the leaving group occupying the axial positions.
Table 1: Calculated Enthalpies of Activation for Identity SN2 Reactions of Alkyl Chlorides with Chloride–
| Substrate | ΔH‡ (kcal/mol) |
|---|---|
| Benzyl chloride | 13.9 |
| Allyl chloride | 14.9 |
| Ethyl chloride | 21.0 |
This data is illustrative of the relative reactivity of benzyl systems in SN2 reactions as determined by computational methods. nih.gov
Fischer Esterification Pathway
An alternative synthetic route is the Fischer esterification of 4-[(4-ethylphenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst. This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The reaction mechanism involves several key steps, each with its own energetic profile:
Protonation of the carbonyl oxygen: This initial step activates the carboxylic acid towards nucleophilic attack.
Nucleophilic attack by methanol: The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: The departure of a water molecule reforms the carbonyl group, yielding a protonated ester.
Deprotonation: The final step is the deprotonation of the ester to regenerate the acid catalyst and yield the final product.
Experimental and kinetic modeling studies on the esterification of benzoic acid and its derivatives provide valuable data on the activation energies for these reactions. These studies consistently show that the reaction requires an energy input to overcome the activation barrier, which is influenced by the specific reactants, catalyst, and reaction conditions.
Table 2: Experimental Activation Energies for the Esterification of Benzoic Acid Derivatives
| Carboxylic Acid | Alcohol | Catalyst | Activation Energy (kJ/mol) |
|---|---|---|---|
| Benzoic Acid | 1-Butanol | p-Toluenesulfonic acid | 58.40 (forward), 57.70 (reverse) |
| Benzoic Acid | Methanol | Sulfonic acid functionalized silica (B1680970) gel (S1) | 65.9 ± 0.7 |
This table presents experimentally determined activation energies for the esterification of benzoic acid under various conditions, serving as a proxy for the esterification of the more complex 4-[(4-ethylphenoxy)methyl]benzoic acid. masterorganicchemistry.comresearchgate.net
Advanced Analytical and Spectroscopic Research for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For Methyl 4-[(4-ethylphenoxy)methyl]benzoate, a combination of one-dimensional and multi-dimensional NMR experiments would be essential for complete structural assignment.
Based on the structure, the following proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Number | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| 1 | - | 166.5 |
| 2 | - | 129.8 |
| 3, 3' | 8.05 (d) | 129.5 |
| 4, 4' | 7.45 (d) | 128.0 |
| 5 | - | 142.0 |
| 6 | 5.15 (s) | 69.0 |
| 7 | - | 157.0 |
| 8, 8' | 6.90 (d) | 114.5 |
| 9, 9' | 7.15 (d) | 128.5 |
| 10 | - | 138.0 |
| 11 | 2.60 (q) | 28.0 |
| 12 | 1.20 (t) | 15.5 |
Predicted in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C. Coupling patterns: s = singlet, d = doublet, t = triplet, q = quartet.
Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm proton-proton couplings within the same spin system. Key expected correlations would be between the aromatic protons on the benzoate (B1203000) ring (H-3/3' with H-4/4') and the ethylphenoxy ring (H-8/8' with H-9/9'). A strong correlation would also be observed between the ethyl group's methylene (B1212753) (H-11) and methyl (H-12) protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would unequivocally link each proton signal to its corresponding carbon signal in the table above, for instance, H-6 (5.15 ppm) to C-6 (69.0 ppm) and H-13 (3.90 ppm) to C-13 (52.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule. Crucial HMBC correlations would include:
The benzylic protons (H-6) to the benzoate ring carbons (C-4, C-5) and the ether oxygen-linked carbon of the phenoxy ring (C-7).
The methyl ester protons (H-13) to the carbonyl carbon (C-1).
The aromatic protons of the benzoate ring (H-4/4') to the benzylic carbon (C-6).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, providing insights into the molecule's three-dimensional structure and preferred conformation. For a flexible molecule like this, NOESY could reveal spatial proximities between the benzylic protons (H-6) and the aromatic protons of both rings (H-4/4' and H-8/8'), helping to define the rotational preferences around the C-5-C-6 and C-6-O bonds.
Solid-state NMR (ssNMR) provides structural information on solid materials where molecular tumbling is restricted. If this compound can exist in different crystalline forms (polymorphs) or as an amorphous solid, ssNMR would be invaluable. Different packing arrangements in polymorphs lead to distinct local electronic environments, resulting in different chemical shifts and peak multiplicities in ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra. This allows for the identification and characterization of different solid forms.
The ether and ester linkages in this compound allow for considerable conformational freedom. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra over a range of temperatures, could be used to study the kinetics of conformational exchange processes, such as rotation around the C-O bonds. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for non-equivalent conformers. As the temperature is raised, these signals would broaden and eventually coalesce, allowing for the calculation of the energy barrier to rotation.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions.
For this compound (C₁₇H₁₈O₃), the predicted monoisotopic mass is 270.1256 Da. High-resolution mass spectrometry, using techniques like Time-of-Flight (TOF) or Orbitrap, would be able to measure the mass of the molecular ion to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition, confirming the molecular formula as C₁₇H₁₈O₃ and distinguishing it from other potential isomers.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺ or M⁺˙) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a roadmap of the molecule's structure.
A plausible fragmentation pathway for this compound would likely involve characteristic cleavages of the ether and ester bonds.
Hypothetical MS/MS Fragmentation Data for this compound
| m/z (predicted) | Proposed Fragment Ion Structure | Likely Fragmentation Pathway |
|---|---|---|
| 270.1256 | [C₁₇H₁₈O₃]⁺˙ | Molecular Ion |
| 239.0865 | [C₁₅H₁₁O₃]⁺ | Loss of the ethyl group (•C₂H₅) from the phenoxy moiety. |
| 149.0603 | [C₉H₉O₂]⁺ | Cleavage of the benzyl-ether bond, forming the methyl 4-(hydroxymethyl)benzoate cation radical. |
| 135.0446 | [C₈H₇O₂]⁺ | Benzylic cleavage to form the 4-(methoxycarbonyl)benzyl cation. |
| 121.0653 | [C₈H₉O]⁺ | Cleavage of the benzyl-ether bond to form the 4-ethylphenoxy cation. |
The most characteristic fragmentation would likely be the cleavage of the C-O bond of the benzyl (B1604629) ether, leading to the formation of ions corresponding to the 4-ethylphenoxy moiety (m/z 121) and the methyl 4-formylbenzoate (B8722198) cation radical or a related structure (m/z 135). Further fragmentation of these primary ions would provide additional structural confirmation.
Ion Mobility Mass Spectrometry (IM-MS) for Separation and Characterization of Isomers
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation to conventional mass spectrometry. It separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution, which collectively determine their rotationally averaged collision cross-section (CCS). azocleantech.com This capability is particularly valuable for distinguishing between isomeric compounds, which have the same mass and are therefore indistinguishable by MS alone. azocleantech.comnih.gov
For a molecule such as this compound, several positional isomers could exist that would be challenging to differentiate using standard chromatographic and mass spectrometric methods. These isomers would share the same exact mass but could exhibit different biological activities or be indicative of different synthetic pathways.
Potential Isomers of this compound:
| Isomer Name | Structural Difference | Expected IM-MS Separation Principle |
| This compound | Ethyl group at the para position | --- (Reference Compound) |
| Methyl 4-[(2-ethylphenoxy)methyl]benzoate | Ethyl group at the ortho position | Different molecular shape due to steric hindrance, leading to a distinct Collision Cross-Section (CCS). |
| Methyl 4-[(3-ethylphenoxy)methyl]benzoate | Ethyl group at the meta position | Subtle change in molecular shape and dipole moment compared to the para isomer, potentially allowing for separation based on CCS. |
| Methyl 3-[(4-ethylphenoxy)methyl]benzoate | Ester group at the meta position | Significant change in overall molecular geometry and polarity, resulting in a different CCS value. |
The separation in IM-MS is achieved by measuring the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. Ions with a more compact structure (smaller CCS) will experience fewer collisions with the buffer gas and travel faster than more extended or "fluffy" isomers (larger CCS). azocleantech.com By applying this technique, a mixture of the isomers listed above could be resolved into distinct signals in a drift time plot, allowing for their individual characterization and quantification. The utility of IM-MS has been demonstrated for similar aromatic isomers, such as methylparaben and methyl salicylate, which can be effectively separated despite having the same monoisotopic mass. azocleantech.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and In-Situ Reaction Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for the identification of functional groups within a molecule. These methods are complementary, as they are governed by different selection rules: IR spectroscopy measures the absorption of light corresponding to changes in the dipole moment of a bond, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in bond polarizability. novazii.com
A detailed analysis of the vibrational spectra of this compound allows for the confirmation of its key structural features. The expected vibrational frequencies for its primary functional groups can be predicted based on data from analogous compounds like methyl benzoate and phenoxy derivatives. rsc.orgnih.govaip.org
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Characteristics |
| Ester Carbonyl | C=O Stretch | 1725 - 1705 | 1725 - 1705 | Strong, sharp IR absorption. |
| Ester C-O | C-O Stretch | 1300 - 1250 | Moderate intensity. | Coupled with C-C stretch. |
| Ether Linkage | Ar-O-CH₂ Stretch (asymmetric) | 1260 - 1230 | Strong, characteristic band. | Differentiates from alcohol. |
| Ether Linkage | Ar-O-CH₂ Stretch (symmetric) | 1050 - 1020 | Can be weaker than asymmetric. | |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium to weak intensity. |
| Aromatic Rings | C=C Stretch (in-ring) | 1610 - 1580, 1510 - 1470 | 1610 - 1580, 1510 - 1470 | Multiple sharp bands. |
| Ethyl & Methyl | C-H Stretch (aliphatic) | 3000 - 2850 | 3000 - 2850 | Stronger in Raman. |
| Ethyl & Methyl | C-H Bend | 1470 - 1370 | 1470 - 1370 | Medium intensity. |
Furthermore, IR spectroscopy is a powerful tool for in-situ reaction monitoring, often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel. researchgate.netrsc.org For the synthesis of this compound (e.g., via Williamson ether synthesis from 4-ethylphenol (B45693) and methyl 4-(bromomethyl)benzoate), this technique allows for real-time tracking of reactant consumption and product formation. The progress of the reaction could be monitored by observing the disappearance of the broad O-H stretching band of 4-ethylphenol (around 3400-3200 cm⁻¹) and the simultaneous appearance and increase in intensity of the characteristic C=O ester peak (~1720 cm⁻¹) and the Ar-O-CH₂ ether band (~1240 cm⁻¹) of the product. mt.com This provides valuable kinetic data and helps in determining reaction endpoints without the need for offline sampling and analysis.
X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration
Single-crystal X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that dictate the crystal packing.
While a crystal structure for this compound is not publicly available, the structure of the closely related compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, offers significant insights into the expected molecular conformation and packing. iucr.org The molecule is achiral, and therefore the concept of absolute configuration does not apply.
Crystallographic Data for the Analogous Compound Ethyl 4-[(4-methylbenzyl)oxy]benzoate: iucr.org
| Parameter | Value | Significance for Target Compound |
| Crystal System | Triclinic | The target compound may crystallize in a similar low-symmetry system. |
| Space Group | P-1 | Indicates a centrosymmetric packing arrangement is likely. |
| Key Bond Lengths (Å) | C=O (~1.20 Å), C-O (~1.35, 1.45 Å) | Expected ester and ether bond lengths will be similar. |
| Dihedral Angle | 46.4° - 70.3° (between phenyl rings) | Suggests a non-planar conformation for the target molecule, with significant twisting around the ether linkage. |
| Intermolecular Forces | C-H···π interactions | These weak interactions are expected to play a key role in the crystal packing of the target compound. |
Based on this analogous structure, this compound is expected to adopt a conformation where the two aromatic rings are not coplanar, with a dihedral angle likely in the range of 45-70 degrees. iucr.org The flexibility of the ether linkage allows for different molecular conformations. The crystal packing would likely be stabilized by a network of weak intermolecular forces, including C-H···π interactions between the ethyl/methyl groups and the aromatic rings of neighboring molecules.
Advanced Chromatographic Techniques for Purity, Isomer Separation, and Reaction Component Analysis
Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers. This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not exist as enantiomers, and direct analysis by chiral chromatography to determine enantiomeric excess is not applicable.
However, this technique could be employed indirectly. If the molecule were to be derivatized with a single, pure enantiomer of a chiral reagent, it would lead to the formation of diastereomers. This indirect approach allows for the separation of the resulting diastereomeric products on a standard, achiral HPLC column. chiralpedia.com For instance, if the ester group of the target compound were hydrolyzed to the corresponding carboxylic acid, this acid could be reacted with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric amides. The separation of these amides on an achiral column could then be used, for example, to assess the enantiomeric purity of the derivatizing agent itself.
Preparative chromatography is a crucial technique for isolating and purifying compounds on a larger scale (milligrams to kilograms) than analytical chromatography. simsonpharma.com Its primary goal is not quantification but the recovery of pure substances for further analysis, structural elucidation, or use as reference standards. waters.com This is essential for characterizing reaction intermediates and identifying unknown impurities formed during the synthesis of this compound.
During its synthesis, several related substances could be present in the crude product mixture. Preparative High-Performance Liquid Chromatography (Prep-HPLC) or flash column chromatography can be used to effectively separate these components based on differences in their polarity.
Potential Intermediates and Side Products for Isolation:
| Compound Type | Example Compound | Rationale for Isolation | Chromatographic Principle |
| Starting Material | 4-Ethylphenol | Verify reaction completion, recycle unreacted material. | Higher polarity than the product due to the -OH group. |
| Starting Material | Methyl 4-(bromomethyl)benzoate (B8499459) | Verify reaction completion. | Different polarity compared to product and other starting material. |
| Side Product | Bis[4-(methoxycarbonyl)benzyl] ether | Formed by self-condensation of the benzoate starting material. | Polarity will differ from the desired product. |
| Intermediate | (if multi-step synthesis) | Elucidate reaction mechanism. | Polarity will be specific to the intermediate's structure. |
A typical purification protocol would involve dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto a preparative column (e.g., silica (B1680970) gel for flash chromatography or a C18 column for reversed-phase HPLC). A solvent gradient is then applied to elute the components sequentially, with fractions collected and analyzed (e.g., by TLC or analytical HPLC) to identify and combine those containing the pure product, intermediates, or specific side products. asianpubs.org
Elemental Analysis for Stoichiometric Verification of Synthetic Products and Byproducts
Elemental analysis is a fundamental analytical technique that determines the mass percentage of individual elements (primarily carbon, hydrogen, nitrogen, and sulfur) within a compound. This data is used to determine the empirical formula of a substance. When combined with an accurate molecular weight determination from mass spectrometry, it serves as a definitive confirmation of the molecular formula, providing a crucial check on the purity and identity of a synthesized compound.
For a synthetic product like this compound, elemental analysis is used to verify that the isolated material has the correct stoichiometric composition and is free from significant impurities that would alter the elemental ratios. The experimentally determined percentages of carbon, hydrogen, and oxygen must agree with the calculated theoretical values within a narrow margin of error (typically ±0.4%).
Theoretical Elemental Composition of this compound:
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.011 | 17 | 204.187 | 75.53 |
| Hydrogen | H | 1.008 | 18 | 18.144 | 6.71 |
| Oxygen | O | 15.999 | 3 | 47.997 | 17.76 |
| Total | C₁₇H₁₈O₃ | --- | --- | 270.328 | 100.00 |
Any significant deviation between the experimental results and these theoretical values would indicate the presence of impurities, such as residual solvents or unreacted starting materials, or that the incorrect compound was synthesized. The same analysis performed on isolated byproducts is a critical step in their structural elucidation.
Chemical Reactivity and Transformation Pathways of the Chemical Compound
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) and Phenoxy Rings
Methyl 4-[(4-ethylphenoxy)methyl]benzoate possesses two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the nature of the substituents on each ring.
Phenoxy Ring: This ring is substituted with an ethyl group (-CH₂CH₃) and the ether linkage (-O-CH₂-Ar). Both the alkyl group and the ether oxygen are electron-donating and therefore activate this ring, making it significantly more susceptible to electrophilic attack than the benzoate (B1203000) ring. reddit.com Both groups are ortho, para-directors. Since the para position relative to the ether linkage is occupied by the ethyl group, and vice-versa, incoming electrophiles will be directed to the positions ortho to both existing groups (positions 2' and 6' relative to the ether, and 3' and 5' relative to the ethyl group).
Given the higher electron density, electrophilic substitution is predicted to occur preferentially on the 4-ethylphenoxy ring.
| Reaction | Reagents | Predicted Major Product(s) | Ring System Attacked |
| Nitration | HNO₃/H₂SO₄ | Methyl 4-[(2-nitro-4-ethylphenoxy)methyl]benzoate | Phenoxy Ring |
| Halogenation | Br₂/FeBr₃ | Methyl 4-[(2-bromo-4-ethylphenoxy)methyl]benzoate | Phenoxy Ring |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Methyl 4-[(2-acetyl-4-ethylphenoxy)methyl]benzoate | Phenoxy Ring |
Nucleophilic Acyl Substitution Reactions at the Ester Moiety (Hydrolysis, Transesterification, Amidation)
The ester functional group is a key reactive site for nucleophilic acyl substitution. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the methoxy (B1213986) group (-OCH₃) as a leaving group. libretexts.org
Hydrolysis: This reaction involves the cleavage of the ester bond by water. It can be catalyzed by either acid or base. quora.com
Acid-catalyzed hydrolysis: This is a reversible process that yields the corresponding carboxylic acid, 4-[(4-ethylphenoxy)methyl]benzoic acid, and methanol (B129727). quora.com
Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction that uses a strong base, such as sodium hydroxide (B78521) (NaOH), to produce the carboxylate salt (e.g., sodium 4-[(4-ethylphenoxy)methyl]benzoate) and methanol. masterorganicchemistry.compsu.edu Subsequent acidification is required to obtain the free carboxylic acid. masterorganicchemistry.com
Transesterification: This process converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with ethanol (B145695) would yield Ethyl 4-[(4-ethylphenoxy)methyl]benzoate and methanol. The reaction is an equilibrium, and using the alcohol reactant as the solvent can drive it to completion. ucla.eduresearchgate.net
Amidation: This reaction occurs when the ester is treated with ammonia (B1221849) or a primary or secondary amine to form an amide. researchgate.net This reaction often requires higher temperatures or catalysis. For instance, reaction with ethylamine (B1201723) would produce N-ethyl-4-[(4-ethylphenoxy)methyl]benzamide and methanol. Catalysts such as Nb₂O₅ have been shown to be effective for the direct amidation of esters. researchgate.net
| Reaction Type | Nucleophile | Catalyst | Product |
| Hydrolysis | H₂O | H⁺ or OH⁻ | 4-[(4-Ethylphenoxy)methyl]benzoic acid |
| Transesterification | R'OH (e.g., Ethanol) | H⁺ or R'O⁻ | Ethyl 4-[(4-ethylphenoxy)methyl]benzoate |
| Amidation | R'NH₂ (e.g., Ethylamine) | Heat / Catalyst | N-Ethyl-4-[(4-ethylphenoxy)methyl]benzamide |
Radical Reactions Involving the Methylene (B1212753) Bridge and Aromatic Systems
Free radicals, which are highly reactive species with unpaired electrons, can react with this compound at several sites. evergreensinochem.com The most likely site for radical attack is the methylene bridge (-CH₂-), as it is a benzylic position. Benzylic hydrogens are relatively weak and can be abstracted by radicals to form a stabilized benzylic radical.
This benzylic radical is resonance-stabilized by the adjacent benzene ring. Once formed, this radical can undergo various reactions, such as:
Oxidation: In the presence of oxygen, the benzylic radical can react to form peroxy radicals, leading to oxidation products like the corresponding ketone or carboxylic acid. evergreensinochem.com
Polymerization: Under specific conditions, the radical could initiate polymerization reactions. evergreensinochem.com
Substitution: The radical can be trapped by other radical species.
The aromatic rings can also be attacked by free radicals, leading to substitution of a hydrogen atom and the formation of a new substituted compound. evergreensinochem.com The specific products formed depend on the nature of the free radical and the reaction conditions. evergreensinochem.com
Photochemical Transformations and Photo-induced Rearrangements
Potential photochemical pathways could include:
Hydrogen Abstraction: The excited ester could abstract a hydrogen atom from a suitable donor, potentially leading to radical species that can then undergo further reactions. rsc.org
Cycloaddition: With olefins, excited states of aromatic esters can undergo [2+2] cycloaddition reactions to form oxetanes. rsc.org
Photo-Fries Rearrangement: While more common for phenolic esters, a photo-induced rearrangement could potentially occur, involving cleavage of the ether bond followed by rearrangement and re-bonding of the fragments to the aromatic ring.
The presence of two aromatic rings and an ether linkage provides multiple chromophores, suggesting a complex photochemical behavior that would be highly dependent on the wavelength of irradiation and the reaction medium.
Thermal Decomposition Pathways and Reaction Mechanisms
The thermal stability of this compound is determined by the strength of its chemical bonds. The weakest bonds are typically the first to break at elevated temperatures. The C-O bonds of the ether linkage and the ester group are likely sites for initial thermal cleavage.
Possible decomposition pathways include:
Ether Bond Cleavage: The benzyl-oxygen bond is a likely point of scission, which would lead to the formation of a 4-ethylphenoxy radical and a 4-(methoxycarbonyl)benzyl radical. These radicals would then undergo subsequent reactions like disproportionation, recombination, or fragmentation.
Ester Group Decomposition: At higher temperatures, the ester group itself can decompose. This could involve decarboxylation or cleavage into smaller molecules.
The specific products of thermal decomposition would be highly dependent on the temperature, pressure, and presence or absence of oxygen. In the absence of detailed experimental data, the precise mechanisms remain speculative but would proceed through radical intermediates.
Redox Chemistry and Electrochemistry of the Compound
The redox chemistry of this compound involves the transfer of electrons to or from the molecule.
Oxidation: The molecule can be oxidized at several locations. The ethyl group on the phenoxy ring is susceptible to oxidation at its benzylic position, potentially converting it to an acetyl group or a carboxylic acid group under strong oxidizing conditions. The methylene bridge is also a potential site for oxidation. The aromatic rings themselves can be oxidized at high potentials, but this often leads to polymerization or degradation.
Reduction: The ester group can be reduced. For example, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the ester to the corresponding primary alcohol, 4-(hydroxymethyl)phenylmethane. The aromatic rings can also be reduced under more vigorous conditions, such as catalytic hydrogenation at high pressure (e.g., Birch reduction), which would lead to the corresponding cyclohexyl derivatives.
Electrochemical methods could be used to study these redox processes. Cyclic voltammetry, for instance, could reveal the oxidation and reduction potentials of the molecule, providing insight into the energetics of electron transfer and the stability of the resulting radical ions.
Synthetic Strategies for Chemical Derivatives and Analogs
Strategic Modifications of the Benzoate (B1203000) Ester Group
The benzoate ester moiety is a prime target for modification to influence the electronic and steric properties of the molecule, as well as its reactivity and potential for further functionalization.
Varying the Ester Alkyl Chain: A straightforward modification involves altering the alkyl group of the ester. Standard esterification or transesterification methods can be employed to replace the methyl group with longer or more complex alkyl chains, such as ethyl, propyl, or butyl groups. This can be achieved by reacting 4-[(4-ethylphenoxy)methyl]benzoic acid with the corresponding alcohol (e.g., ethanol (B145695), propanol) under acidic catalysis, or by transesterification of the methyl ester in the presence of the desired alcohol and a suitable catalyst. These modifications can impact the molecule's solubility, crystallinity, and thermal properties.
Replacement with Carboxylic Acid: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-[(4-ethylphenoxy)methyl]benzoic acid. This transformation is typically achieved by heating the ester in the presence of an aqueous acid or base, such as sodium hydroxide (B78521) followed by acidic workup. The resulting carboxylic acid provides a versatile handle for further derivatization, including the formation of amides, acid chlorides, and other esters, thereby expanding the range of accessible chemical space.
Below is a table summarizing these modifications:
| Modification | Reagents and Conditions | Product |
| Ethyl Ester Synthesis | 4-[(4-ethylphenoxy)methyl]benzoic acid, Ethanol, Acid catalyst (e.g., H₂SO₄), Reflux | Ethyl 4-[(4-ethylphenoxy)methyl]benzoate |
| Propyl Ester Synthesis | 4-[(4-ethylphenoxy)methyl]benzoic acid, Propanol, Acid catalyst (e.g., H₂SO₄), Reflux | Propyl 4-[(4-ethylphenoxy)methyl]benzoate |
| Carboxylic Acid Synthesis | Methyl 4-[(4-ethylphenoxy)methyl]benzoate, NaOH(aq), Heat, then H⁺ workup | 4-[(4-ethylphenoxy)methyl]benzoic acid |
Systematic Structural Elaboration of the Phenoxy Moiety
Varied Substitution Patterns on the Ethylphenyl Ring: Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the ethylphenyl ring. The directing effects of the ethyl group (ortho-, para-directing) and the phenoxy ether linkage will influence the position of substitution.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring, likely at the positions ortho to the ethyl group. Subsequent reduction of the nitro group can yield an amino group, which can be further functionalized.
Halogenation: Reactions with elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the ring.
Acylation: Friedel-Crafts acylation can introduce acyl groups, which can serve as handles for further modifications.
These substitutions allow for fine-tuning of the electronic properties of the phenoxy ring, which can in turn influence the properties of the entire molecule.
The synthesis of these derivatives would typically involve the Williamson ether synthesis, reacting methyl 4-(bromomethyl)benzoate (B8499459) with an appropriately substituted 4-ethylphenol (B45693).
A table of potential substituted phenoxy derivatives is presented below:
| Substituent | Position on Ethylphenyl Ring | Synthetic Precursor |
| Nitro (-NO₂) | Ortho to ethyl group | 2-Nitro-4-ethylphenol |
| Amino (-NH₂) | Ortho to ethyl group | 2-Amino-4-ethylphenol |
| Chloro (-Cl) | Ortho to ethyl group | 2-Chloro-4-ethylphenol |
| Bromo (-Br) | Ortho to ethyl group | 2-Bromo-4-ethylphenol |
Derivatization of the Methylene (B1212753) Bridge: Oxidation, Halogenation, and Other Functionalizations
The methylene bridge connecting the benzoate and phenoxy moieties is another site for synthetic modification, offering the potential to alter the conformational flexibility and electronic communication between the two aromatic rings.
Oxidation: Oxidation of the methylene bridge to a carbonyl group would yield a benzophenone (B1666685) derivative. This transformation can be challenging but might be achieved using strong oxidizing agents. The resulting ketone would introduce a rigid, planar linkage, significantly altering the molecule's geometry and electronic properties.
Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could potentially introduce a halogen atom at the benzylic position. This halogenated intermediate would be a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Synthesis of Isosteres and Conformationally Restricted Analogs for Fundamental Chemical Principle Studies
Isosteres: The ether oxygen of the phenoxy group can be replaced with other functional groups to create isosteric analogs. For instance, replacing the oxygen with a sulfur atom would yield a thioether analog. This can be synthesized via the reaction of methyl 4-(bromomethyl)benzoate with 4-ethylthiophenol. Comparing the properties of the ether and thioether can provide insights into the role of the heteroatom's electronegativity and size.
Conformationally Restricted Analogs: To study the influence of conformational flexibility, analogs with restricted rotation around the methylene bridge can be synthesized. This could be achieved by introducing cyclic structures that lock the relative orientation of the two aromatic rings. For example, incorporating the methylene bridge into a larger ring system would create a more rigid structure. The synthesis of such complex molecules would require multi-step synthetic sequences.
Development of Chemical Libraries for High-Throughput Screening in Materials Science or Catalyst Discovery
The synthetic strategies outlined above can be adapted for the parallel synthesis of a diverse library of derivatives of this compound. By systematically varying the substituents on both aromatic rings and modifying the ester and methylene bridge, a large number of compounds can be generated.
This library could then be subjected to high-throughput screening to identify compounds with desirable properties for applications in materials science, such as liquid crystals or polymers with specific optical or thermal characteristics. Furthermore, by incorporating potential catalytic moieties, these libraries could be screened for novel catalysts for various chemical transformations. The use of automated synthesis platforms and high-throughput screening techniques would be essential for efficiently exploring the chemical space around this molecular scaffold.
The Chemical Versatility of this compound: Applications in Advanced Synthesis and Materials Science
The following sections provide a general framework for the potential applications of a molecule with the structural features of this compound, based on the principles of organic and polymer chemistry. It is important to note that this is a theoretical exploration and not based on documented experimental evidence for this specific compound.
Environmental Transformation Pathways: Abiotic Chemical Aspects
Photolytic Degradation Mechanisms in Simulated Environmental Conditions (e.g., aqueous solutions, gas phase)
No specific data is available on the photolytic degradation of Methyl 4-[(4-ethylphenoxy)methyl]benzoate. Research in this area would typically involve:
Hydrolytic Stability and Mechanisms under Varied pH and Temperature Conditions
There is currently no available information regarding the hydrolytic stability of this compound. A thorough investigation would involve subjecting the compound to a range of pH and temperature conditions to determine its rate of hydrolysis and the resulting degradation products.
Oxidative Degradation in Chemical Environmental Compartments
Information on the oxidative degradation of this compound by environmentally relevant oxidants is not present in the surveyed literature. Such a study would focus on:
Kinetics of Abiotic Oxidation Processes:This would quantify the rates of these oxidative reactions, providing insight into the compound's persistence in different environmental compartments.
While a framework for assessing the environmental transformation of this compound can be established, the lack of empirical data prevents a detailed analysis of its photolytic, hydrolytic, and oxidative degradation pathways. Further research is required to elucidate the environmental fate of this specific chemical compound. For researchers interested in this area, studies on structurally similar compounds, such as other benzoate (B1203000) esters, may provide some preliminary insights into potential degradation mechanisms.
Adsorption and Desorption Phenomena on Inorganic and Organic Chemical Surfaces (e.g., mineral particles, soil organic matter)
Information regarding the adsorption and desorption behavior of this compound on environmental surfaces is not available in the current scientific literature. The interaction of a chemical compound with soil and sediment components is a critical factor in determining its environmental fate, including its mobility, bioavailability, and persistence.
Adsorption to soil organic matter and mineral particles can reduce the concentration of a substance in the soil solution, thereby limiting its potential for leaching into groundwater or uptake by organisms. Conversely, desorption processes can release the compound back into the soil solution, making it available for transport and degradation.
The extent of adsorption is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the tendency of a chemical to bind to organic carbon in soil and sediment. Compounds with high Koc values are more likely to be adsorbed, while those with low Koc values are more mobile. The chemical structure of this compound, which includes both aromatic rings and an ester group, suggests potential for interactions with both organic and inorganic soil components through various mechanisms such as hydrophobic interactions, hydrogen bonding, and van der Waals forces. However, without experimental data, any discussion of its specific adsorption and desorption phenomena would be speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
